molecular formula C14H13NO4 B2996211 Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 3120-09-0

Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B2996211
CAS No.: 3120-09-0
M. Wt: 259.261
InChI Key: LAXAYRLYGGRLHS-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a complex organic compound with the molecular formula C14H13NO4. It is characterized by its bicyclic structure, which includes a phenyl group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[31. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the bicyclic core.

  • Esterification: The ester group is introduced through esterification reactions using ethyl alcohol and a carboxylic acid derivative.

  • Phenyl Group Introduction: The phenyl group is introduced using electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various reagents and conditions are employed depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its structural complexity allows for the exploration of various biological pathways.

Medicine: In the field of medicine, this compound has potential applications in drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various industrial applications, including the development of new polymers and coatings.

Comparison with Similar Compounds

  • Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate: This compound is similar in structure but includes a trifluoromethyl group, which can affect its chemical properties and biological activity.

  • Ethyl 3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate:

Uniqueness: Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific structural features, which influence its reactivity and potential applications. Its phenyl group and bicyclic framework set it apart from other similar compounds, making it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-19-14(18)11-9-10(11)13(17)15(12(9)16)8-6-4-3-5-7-8/h3-7,9-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXAYRLYGGRLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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